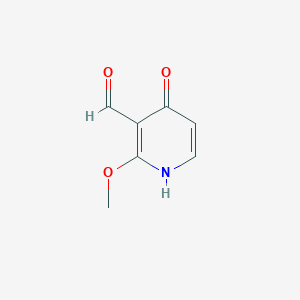![molecular formula C7H13NO3 B14859256 (3S,3aR,6R,6aS)-6-methoxyhexahydrofuro[3,2-b]furan-3-amine](/img/structure/B14859256.png)
(3S,3aR,6R,6aS)-6-methoxyhexahydrofuro[3,2-b]furan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,3aR,6R,6aS)-6-methoxyhexahydrofuro[3,2-b]furan-3-amine is a complex organic compound characterized by its unique hexahydrofurofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR,6R,6aS)-6-methoxyhexahydrofuro[3,2-b]furan-3-amine can be achieved through multiple synthetic routes. One common method involves the use of hexahydrofuran as a starting material, which undergoes a series of chemical transformations to yield the target compound . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3S,3aR,6R,6aS)-6-methoxyhexahydrofuro[3,2-b]furan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a more saturated compound .
Scientific Research Applications
(3S,3aR,6R,6aS)-6-methoxyhexahydrofuro[3,2-b]furan-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties and as a building block for drug development.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Industrial Applications: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (3S,3aR,6R,6aS)-6-methoxyhexahydrofuro[3,2-b]furan-3-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3S,3aR,6R,6aS)-6-methoxyhexahydrofuro[3,2-b]furan-3-amine include:
- (3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate
- (3R,3aR,6S,6aS)-6-{[(3S,3aS,6R,6aS)-6-(Nitrooxy)hexahydrofuro[3,2-b]furan-3-yl]disulfanyl}hexahydrofuro[3,2-b]furan-3-yl acetate
- (3S,3aS,6R,6aR)-2-Oxohexa-hydro-furo[3,2-b]furan-3,6-diyl dibenzoate
Uniqueness
What sets this compound apart is its specific methoxy functional group, which can influence its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for various specialized applications .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(3S,3aR,6R,6aS)-6-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-amine |
InChI |
InChI=1S/C7H13NO3/c1-9-5-3-11-6-4(8)2-10-7(5)6/h4-7H,2-3,8H2,1H3/t4-,5+,6+,7+/m0/s1 |
InChI Key |
ROECQVJPXMAZDK-BDVNFPICSA-N |
Isomeric SMILES |
CO[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2N |
Canonical SMILES |
COC1COC2C1OCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


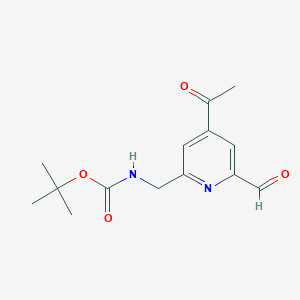
![1-{[4-(2-Carboxy-1-pyrrolidinyl)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B14859181.png)
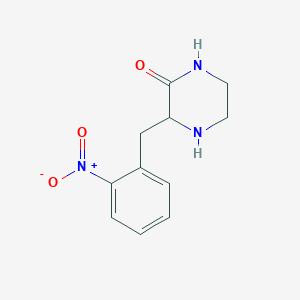
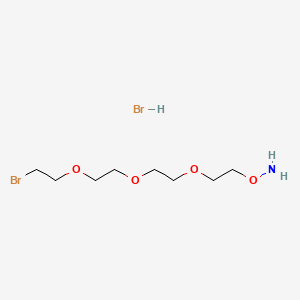
![4-Chloro-2-{[(4-isopropylphenyl)amino]methyl}phenol](/img/structure/B14859201.png)
![[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2R,3R,4S,5S)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14859207.png)
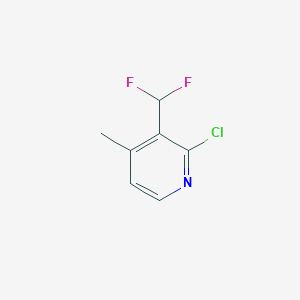
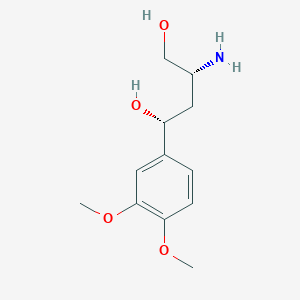
![3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile](/img/structure/B14859233.png)
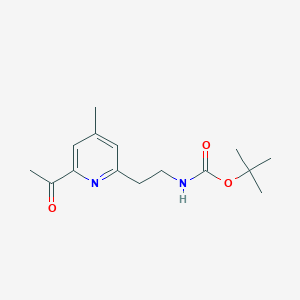
![(R)-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14859242.png)
acetate](/img/structure/B14859250.png)
